4-chlorobenzyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate
Overview
Description
4-chlorobenzyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C18H17ClN2O5 and its molecular weight is 376.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.0825993 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cooperative Motion in Amorphous Polymers
- Optical Storage : A study by Meng et al. (1996) discusses the synthesis of polymers incorporating nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate for reversible optical storage. These polymers exhibit high photoinduced birefringence, making them suitable for optical data storage applications.
Synthesis and Structural Analysis
- X-ray Diffraction and Vibrational Spectroscopy : The crystal structure and vibrational properties of a chloramphenicol derivative closely related to the compound of interest were analyzed by Fernandes et al. (2017). This research contributes to understanding the molecular structure and bonding in similar compounds.
- Molecular Docking and Optical Studies : Vanasundari et al. (2018) conducted a comparative study on derivatives of 4-oxobutanoic acid, revealing insights into their molecular structure, vibrational properties, and potential biological activities (Vanasundari et al., 2018).
Application in Catalysis
- Nitroarenes Reduction : The reduction of nitroarenes, a process relevant to the synthesis of various organic compounds, including pharmaceuticals, was explored using a ruthenium catalyst by Watanabe et al. (1984). This research is pertinent to the synthesis of aminoarenes, which are structurally similar to the compound .
Corrosion Inhibition
- Inhibitive Effect on Mild Steel Corrosion : A study by Lagrenée et al. (2001) found that certain nitrophenyl derivatives can influence the corrosion of mild steel in acidic environments. This finding has implications for the potential use of similar compounds in corrosion inhibition.
Environmental Applications
- Degradation of Pollutants : Arensdorf and Focht (1995) investigated the bacterial degradation of 4-chlorobiphenyl, producing 4-chlorobenzoate, which is further transformed and mineralized. This study highlights the environmental relevance of similar compounds in bioremediation processes (Arensdorf & Focht, 1995).
Properties
IUPAC Name |
(4-chlorophenyl)methyl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c1-12-10-15(21(24)25)6-7-16(12)20-17(22)8-9-18(23)26-11-13-2-4-14(19)5-3-13/h2-7,10H,8-9,11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBYMRVJBJCKBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)OCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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